molecular formula C10H18 B1209849 Cyclopentene, 1-(3-methylbutyl)- CAS No. 37689-15-9

Cyclopentene, 1-(3-methylbutyl)-

Cat. No. B1209849
CAS RN: 37689-15-9
M. Wt: 138.25 g/mol
InChI Key: LDBWEVZRYRUOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylbutyl)-cyclopentene belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. 1-(3-Methylbutyl)-cyclopentene is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-(3-Methylbutyl)-cyclopentene has been primarily detected in saliva.
1-(3-Methylbutyl)-cyclopentene is a cyclic olefin.

Scientific Research Applications

Thermal Chemistry on Platinum Surfaces

  • Research by Morales and Zaera (2006) explored the thermal chemistry of 1-methyl-1-cyclopentene on Pt(111) surfaces. Their study highlighted the isomerization processes and dehydrogenation to form methylcyclopentadiene species, providing insights into the surface chemistry of cyclopentene derivatives (Morales & Zaera, 2006).

Fragrance Ingredient Toxicology

  • Scognamiglio, Jones, Letizia, and Api (2012) conducted a toxicologic and dermatologic review of cyclopentenones, including 3-methyl-2-(pentyloxy)-2-cyclopenten-1-one, as fragrance ingredients. Their review provides detailed insights into the physical properties and safety aspectsof these compounds in the context of fragrance use (Scognamiglio et al., 2012).

Photochemical and Thermal Isomerizations

  • Schaffner (1976) investigated the photochemistry of 1-acyl-2-cyclopentenes, revealing insights into the isomerization and rearrangement processes under various conditions. This research contributes to our understanding of the chemical behavior of cyclopentene derivatives in different states (Schaffner, 1976).

Solvent and Catalyst Systems

  • Azzena et al. (2015) discussed the use of cyclopentyl methyl ether in synthesis, highlighting its role as a solvent and catalyst in acetalization reactions. This demonstrates the versatility of cyclopentene derivatives in synthetic chemistry (Azzena et al., 2015).

Cyclopentene Derivatives in Radical Reactions

  • Kobayashi et al. (2013) explored the use of cyclopentyl methyl ether as a solvent for radical reactions. Their findings indicate the potential of cyclopentene derivatives in facilitating various chemical reactions, including hydrostannation and hydrosilylation (Kobayashi et al., 2013).

properties

CAS RN

37689-15-9

Product Name

Cyclopentene, 1-(3-methylbutyl)-

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1-(3-methylbutyl)cyclopentene

InChI

InChI=1S/C10H18/c1-9(2)7-8-10-5-3-4-6-10/h5,9H,3-4,6-8H2,1-2H3

InChI Key

LDBWEVZRYRUOOH-UHFFFAOYSA-N

SMILES

CC(C)CCC1=CCCC1

Canonical SMILES

CC(C)CCC1=CCCC1

Other CAS RN

37689-15-9

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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